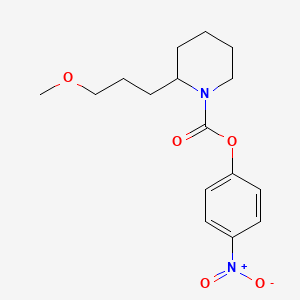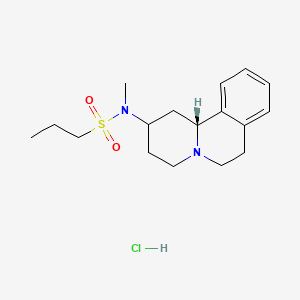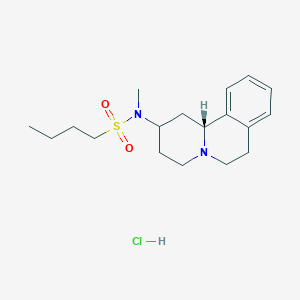![molecular formula C31H39N7O B611893 1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one CAS No. 2172617-16-0](/img/structure/B611893.png)
1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YKL-06-062 is a second-generation inhibitor of salt-inducible kinases. Salt-inducible kinases are a family of enzymes that play a crucial role in various cellular processes, including metabolic regulation, inflammatory response, and insulin signal transduction. YKL-06-062 specifically inhibits salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3 with high potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YKL-06-062 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of YKL-06-062 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions: YKL-06-062 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: YKL-06-062 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
YKL-06-062 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of salt-inducible kinases in various chemical pathways.
Biology: YKL-06-062 is employed in cellular and molecular biology research to investigate the signaling pathways regulated by salt-inducible kinases.
Medicine: The compound is explored for its potential therapeutic applications in diseases related to metabolic disorders, inflammation, and cancer.
Industry: YKL-06-062 is used in the development of new drugs and therapeutic agents targeting salt-inducible kinases
Mechanism of Action
YKL-06-062 exerts its effects by inhibiting the activity of salt-inducible kinases. These kinases are involved in the regulation of cyclic adenosine monophosphate-dependent production of anti-inflammatory cytokines such as interleukin-10. By inhibiting salt-inducible kinases, YKL-06-062 modulates various cellular processes, including metabolic pathways, inflammatory responses, and insulin signaling. The molecular targets of YKL-06-062 include the adenosine triphosphate-binding sites of salt-inducible kinases, where it competes with adenosine triphosphate to inhibit kinase activity .
Comparison with Similar Compounds
HG-9-91-01: Another salt-inducible kinase inhibitor with high potency.
MRT67307: A dual inhibitor of IKK epsilon and TBK-1, also inhibiting salt-inducible kinases.
ARN-3236: The first orally administered salt-inducible kinase 2 inhibitor.
YKL-05-099: An inhibitor of salt-inducible kinase 1 and salt-inducible kinase 3
Uniqueness of YKL-06-062: YKL-06-062 stands out due to its high selectivity and potency in inhibiting salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3. Its ability to modulate multiple cellular pathways makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N7O/c1-22-8-7-9-23(2)28(22)37-21-24-20-32-30(34-29(24)38(31(37)39)27-10-5-4-6-11-27)33-25-12-14-26(15-13-25)36-18-16-35(3)17-19-36/h7-9,12-15,20,27H,4-6,10-11,16-19,21H2,1-3H3,(H,32,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPGVPPWWPDPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCCCC4)NC5=CC=C(C=C5)N6CCN(CC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
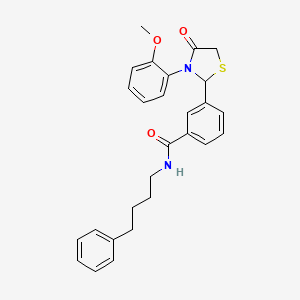
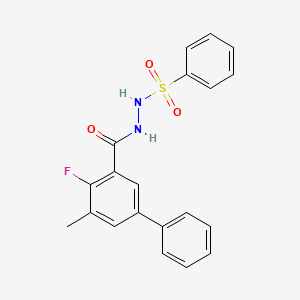


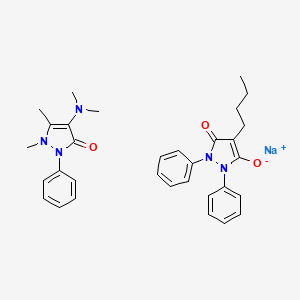
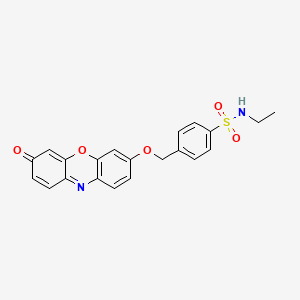


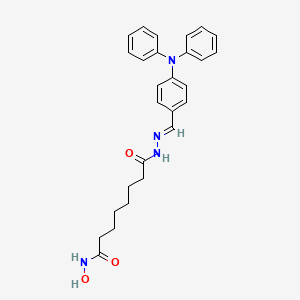
![5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B611829.png)
![2-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B611830.png)
